molecular formula C7H11N3 B1604122 3,5-Dimethylpyridine-2,6-diamine CAS No. 90008-32-5

3,5-Dimethylpyridine-2,6-diamine

Cat. No.: B1604122
CAS No.: 90008-32-5
M. Wt: 137.18 g/mol
InChI Key: OMIAIHIVQFDRJK-UHFFFAOYSA-N
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Description

3,5-Dimethylpyridine-2,6-diamine is a heterocyclic organic compound with the molecular formula C7H11N3. It is a derivative of pyridine, characterized by the presence of two amino groups at the 2 and 6 positions and two methyl groups at the 3 and 5 positions. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylpyridine-2,6-diamine typically involves the nitration of 3,5-dimethylpyridine followed by reduction. One common method includes the reaction of 3,5-dimethylpyridine with nitric acid to form 3,5-dimethyl-2,6-dinitropyridine, which is then reduced using hydrogen in the presence of a catalyst such as palladium on carbon to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylpyridine-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can further modify the amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino groups or the methyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as nitric acid or potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents or alkylating agents under controlled conditions.

Major Products Formed:

Scientific Research Applications

3,5-Dimethylpyridine-2,6-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of 3,5-Dimethylpyridine-2,6-diamine involves its interaction with various molecular targets. The amino groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways such as enzyme inhibition or receptor binding. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2,6-Dimethylpyridine-3,5-diamine
  • 3,5-Dimethyl-2,6-pyridinediamine
  • 2,6-Diamino-3,5-dimethylpyridine

Comparison: 3,5-Dimethylpyridine-2,6-diamine is unique due to the specific positioning of its amino and methyl groups, which confer distinct reactivity and properties compared to its isomers. This unique structure makes it particularly valuable in certain synthetic and industrial applications .

Properties

IUPAC Name

3,5-dimethylpyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-4-3-5(2)7(9)10-6(4)8/h3H,1-2H3,(H4,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIAIHIVQFDRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630045
Record name 3,5-Dimethylpyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90008-32-5
Record name 3,5-Dimethyl-2,6-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90008-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethylpyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,5-dimethylglutarimidine is prepared from 2,4-dimethylglutaronitrile using the procedure of Example 2. One equivalent of 3,5-dimethyiglutarimidine is combined with Pd·C catalyst in a Hastelloy shaker tube to which liquid NH3 (59 eq.) is added. The mixture is heated at 200° C. for 45 h. The mixture is cooled to ambient temperature and the excess NH3 removed by N2 purge. The crude mixture is suspended in anhydrous MeOH, the catalyst is removed by syringe filtration, and the crude reaction mixture is concentrated in vacuo. 3,5-dimethylglutarimidine conversion is >90% to give 2,6-diamino-3,5-dimethylpyridine in at least 1% net yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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